![molecular formula C24H23N3O3 B2627708 2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 900003-42-1](/img/structure/B2627708.png)
2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
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Description
The compound is a derivative of the pyrazolo[1,5-c][1,3]oxazine class of compounds. These compounds are characterized by a pyrazole ring (a five-membered ring with two nitrogen atoms) fused with an oxazine ring (a six-membered ring with one oxygen and one nitrogen atom). The compound also has additional functional groups attached to it, including an ethoxyphenyl group, a methoxy group, and a pyridinyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the fused pyrazolo[1,5-c][1,3]oxazine ring system, with the additional functional groups attached at specific positions on the rings. The presence of these functional groups would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the ethoxyphenyl and methoxy groups might be susceptible to reactions involving nucleophilic substitution or elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups and the overall structure of the molecule. For example, the presence of the ethoxyphenyl and methoxy groups might increase the compound’s lipophilicity, which could affect its solubility and permeability .Scientific Research Applications
Antiviral Activity
Indole derivatives, which are structurally similar to the compound , have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents . These compounds showed inhibitory activity against influenza A and CoxB3 virus .
Anti-inflammatory Activity
Indole derivatives have also been reported to possess anti-inflammatory activity . This suggests that the compound could potentially be used in the development of new anti-inflammatory drugs.
Anticancer Activity
The compound has potential applications in cancer research. A study found that a similar compound, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, combines antiproliferative effects with the induction of cell death . This suggests that the compound could potentially be used in cancer treatment.
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity . This suggests that the compound could potentially be used in the development of new anti-HIV drugs.
Antioxidant Activity
Indole derivatives have been reported to possess antioxidant activity . This suggests that the compound could potentially be used in the development of new antioxidant drugs.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity . This suggests that the compound could potentially be used in the development of new antimicrobial drugs.
Antitubercular Activity
Indole derivatives have been reported to possess antitubercular activity . This suggests that the compound could potentially be used in the development of new antitubercular drugs.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic activity . This suggests that the compound could potentially be used in the development of new antidiabetic drugs.
properties
IUPAC Name |
2-(4-ethoxyphenyl)-7-methoxy-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-3-29-18-11-9-16(10-12-18)20-14-21-19-7-4-8-22(28-2)23(19)30-24(27(21)26-20)17-6-5-13-25-15-17/h4-13,15,21,24H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVWGTYZSLYWKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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